3-(1H-Imidazol-2-YL)propan-1-amine
Overview
Description
3-(1H-Imidazol-2-YL)propan-1-amine is a compound with the chemical formula C6H11N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .
Synthesis Analysis
Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . The absence of signals belonging to the NH2 group was the most important evidence of this reaction .Molecular Structure Analysis
The molecular weight of this compound is 125.17 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Signals for propyl carbons attached to nitrogen atoms were observed in the range of 44.0–50.5 ppm, while the carbons between them gave a signal at 28.5–31.8 ppm .Physical and Chemical Properties Analysis
This compound has an exact mass of 125.10 . The elemental analysis shows that it contains 57.57% Carbon, 8.86% Hydrogen, and 33.57% Nitrogen .Scientific Research Applications
Nitrogen-Rich Compounds Synthesis
3-(1H-Imidazol-2-YL)propan-1-amine is involved in the synthesis of nitrogen-rich compounds, particularly imidazole, 1,2,4-triazole, and tetrazole-based molecules. These compounds are considered for potential applications in nitrogen-rich gas generators. The properties like high positive heats of formation and high energy contribution from the molecular backbones of these compounds make them significant in this domain (Srinivas et al., 2014).
Structural Studies
This chemical plays a role in structural studies, specifically in the context of zwitterionic structures. It has been a part of the study for compounds with protonated positively charged imidazoyl and deprotonated negatively charged carboxylate groups, leading to the formation of complex intermolecular hydrogen bonds (Ngah et al., 2005).
Catalysis in Organic Synthesis
This compound is involved in catalytic processes in organic chemistry. It is used in the palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach to synthesize functionalized benzimidazoimidazoles (Veltri et al., 2018). Such processes are crucial in constructing complex organic molecules, indicating the versatility of this compound in synthetic chemistry.
Anticancer Agents Synthesis
This compound has been utilized in synthesizing benzimidazoles bearing oxadiazole nucleus, demonstrating significant in vitro anticancer activity (Rashid et al., 2012). The exploration of such derivatives showcases the potential therapeutic applications of this compound in the field of medicinal chemistry.
Mechanism of Action
Target of Action
3-(1H-Imidazol-2-YL)propan-1-amine is an imidazole derivative . Imidazole derivatives have been found to interact with a wide range of targets, including various enzymes and receptors, due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby blocking specific biochemical pathways .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their interaction with various targets .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
The properties of imidazole derivatives, such as their solubility, can be influenced by environmental factors, which can in turn affect their action and efficacy .
Safety and Hazards
Future Directions
Imidazole derivatives have many applications in the fields of pharmacology and chemistry, and due to these properties, they are in the class of compounds that have been studied extensively . As a result of the researches, the molecules containing the imidazole group are antifungal, antibacterial , and more. Therefore, the future directions of 3-(1H-Imidazol-2-YL)propan-1-amine could be in the development of new drugs with these properties.
Biochemical Analysis
Biochemical Properties
3-(1H-Imidazol-2-YL)propan-1-amine plays a crucial role in biochemical reactions, particularly those involving enzyme interactions. This compound can interact with enzymes such as monoamine oxidase (MAO) and histidine decarboxylase. The interaction with MAO, for instance, can influence the breakdown of monoamines, which are vital neurotransmitters in the brain. Additionally, this compound can bind to histidine decarboxylase, affecting the production of histamine, a compound involved in immune responses and gastric acid secretion .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell growth and differentiation. It also affects gene expression by modulating transcription factors like NF-κB, which plays a role in inflammatory responses. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. This binding can lead to the activation or inhibition of enzymes, such as protein kinases, which subsequently alter cellular functions. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro and in vivo has been observed to cause alterations in cellular functions, such as changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing neurotransmitter levels and improving cognitive functions. At high doses, it can cause toxic or adverse effects, including neurotoxicity and liver damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. The compound can also affect metabolic flux by altering the levels of key metabolites, such as amino acids and nucleotides. These interactions can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in particular tissues. The localization of this compound within cells can affect its activity and function, as it may concentrate in areas where it can interact with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect energy production, or to the nucleus, where it can modulate gene expression .
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNOODJDSFSURF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535020 | |
Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41306-56-3 | |
Record name | 3-(1H-Imidazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60535020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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